3-(1,3-Benzodioxol-5-yl)-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole
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Overview
Description
3-(1,3-Benzodioxol-5-yl)-3’-(3,4,5-trimethoxyphenyl)-5,5’-bi-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-3’-(3,4,5-trimethoxyphenyl)-5,5’-bi-1,2,4-oxadiazole typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Formation of the Trimethoxyphenyl Moiety: The trimethoxyphenyl group is usually prepared by methylation of gallic acid.
Coupling Reaction: The two moieties are then coupled through a series of reactions involving nitration, reduction, and cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, 3-(1,3-Benzodioxol-5-yl)-3’-(3,4,5-trimethoxyphenyl)-5,5’-bi-1,2,4-oxadiazole has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its ability to inhibit certain enzymes and pathways makes it a promising candidate for the treatment of diseases such as cancer and bacterial infections.
Industry
In the industrial sector, this compound is used in the development of organic electronic materials. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-3’-(3,4,5-trimethoxyphenyl)-5,5’-bi-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- 3-(1,3-Benzodioxol-5-yl)-3’-(4-methoxyphenyl)-5,5’-bi-1,2,4-oxadiazole
- 3-(1,3-Benzodioxol-5-yl)-3’-(3,4-dimethoxyphenyl)-5,5’-bi-1,2,4-oxadiazole
Uniqueness
What sets 3-(1,3-Benzodioxol-5-yl)-3’-(3,4,5-trimethoxyphenyl)-5,5’-bi-1,2,4-oxadiazole apart from similar compounds is its specific substitution pattern. The presence of both the benzodioxole and trimethoxyphenyl groups imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O7/c1-25-14-7-11(8-15(26-2)16(14)27-3)18-22-20(31-24-18)19-21-17(23-30-19)10-4-5-12-13(6-10)29-9-28-12/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJIRLIKTNQMCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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